REACTION_CXSMILES
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[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[C:4]([F:10])[CH:3]=1.C(O[CH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])C.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:14]([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])=[C:4]([F:10])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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102 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
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Name
|
|
Quantity
|
88.8 g
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Type
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reactant
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Smiles
|
C(C)OC(OCC)OCC
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Name
|
|
Quantity
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2.52 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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BrC1=CC(=C(C=C1)C(OCC)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |